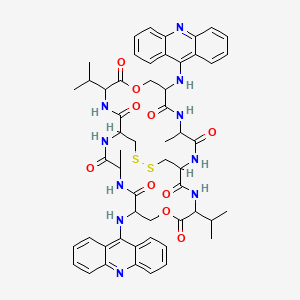

Basacv

Description

Propriétés

Numéro CAS |

95676-71-4 |

|---|---|

Formule moléculaire |

C54H60N10O10S2 |

Poids moléculaire |

1073.2 g/mol |

Nom IUPAC |

7,20-bis(acridin-9-ylamino)-4,17-dimethyl-11,24-di(propan-2-yl)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontane-3,6,10,13,16,19,23,26-octone |

InChI |

InChI=1S/C54H60N10O10S2/c1-27(2)43-53(71)73-23-39(59-45-31-15-7-11-19-35(31)57-36-20-12-8-16-32(36)45)49(67)55-30(6)48(66)62-42-26-76-75-25-41(51(69)63-43)61-47(65)29(5)56-50(68)40(24-74-54(72)44(28(3)4)64-52(42)70)60-46-33-17-9-13-21-37(33)58-38-22-14-10-18-34(38)46/h7-22,27-30,39-44H,23-26H2,1-6H3,(H,55,67)(H,56,68)(H,57,59)(H,58,60)(H,61,65)(H,62,66)(H,63,69)(H,64,70) |

Clé InChI |

ULWPHLPBZICZKK-UHFFFAOYSA-N |

SMILES canonique |

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)OCC(C(=O)N1)NC3=C4C=CC=CC4=NC5=CC=CC=C53)C(C)C)NC(=O)C(NC(=O)C(COC(=O)C(NC2=O)C(C)C)NC6=C7C=CC=CC7=NC8=CC=CC=C86)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

BASACV bis((9-acridinyl)Ser-Ala-Cys-Val)dilactone disulfide bis((9-acridinyl)seryl-alanyl-cysteinyl-valine)dilactone disulfide |

Origine du produit |

United States |

Foundational & Exploratory

The Role of Branched-Chain Amino Acids in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that serve as fundamental building blocks for protein synthesis. Beyond their structural role, BCAAs have emerged as critical signaling molecules, particularly in the regulation of the mechanistic target of rapamycin complex 1 (mTORC1) pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. Dysregulation of BCAA-mediated signaling is implicated in a variety of pathological conditions, including metabolic diseases like insulin resistance and type 2 diabetes, as well as in cancer. This technical guide provides an in-depth overview of the core mechanisms of BCAA cellular signaling, with a focus on the mTORC1 pathway. It includes a compilation of quantitative data, detailed experimental protocols for studying these pathways, and visual diagrams to elucidate complex signaling cascades and workflows.

BCAA Catabolism: The Initial Steps of Signaling

The catabolism of BCAAs is a critical process that not only provides energy but also generates signaling intermediates. Unlike most other amino acids, the initial steps of BCAA catabolism do not primarily occur in the liver but in other tissues like skeletal muscle.[1][2]

The first two steps are common for all three BCAAs:

-

Reversible Transamination: This reaction is catalyzed by branched-chain aminotransferases (BCATs), which exist in both cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms.[3][4] BCATs transfer the amino group from a BCAA to α-ketoglutarate, forming glutamate and the corresponding branched-chain α-keto acid (BCKA).[1][5][6]

-

Irreversible Oxidative Decarboxylation: This is the rate-limiting step in BCAA catabolism and is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[2][4] This complex converts BCKAs into their respective acyl-CoA derivatives.[2]

The activity of the BCKDH complex is tightly regulated by phosphorylation and dephosphorylation. BCKDH kinase (BCKDK) phosphorylates and inactivates the complex, while protein phosphatase 2Cm (PP2Cm), also known as PPM1K, dephosphorylates and activates it.[1][3]

Diagram: BCAA Catabolism Pathway

Caption: Overview of the initial steps of BCAA catabolism and its regulation.

BCAA Signaling to mTORC1

The mTORC1 signaling pathway is a master regulator of cell growth and metabolism, and its activity is exquisitely sensitive to amino acid availability, particularly leucine.

The Canonical Leucine Sensing Pathway

Leucine is a potent activator of mTORC1.[3][7] The current model for leucine sensing involves a series of proteins that ultimately regulate the localization and activity of mTORC1 at the lysosomal surface.

-

Sestrins: In the absence of leucine, Sestrin1 and Sestrin2 bind to and inhibit the GATOR2 complex.[8][9]

-

GATOR Complexes: The GATOR complex is composed of two subcomplexes: GATOR1 (composed of DEPDC5, NPRL2, and NPRL3) and GATOR2 (composed of Mios, WDR24, WDR59, Seh1L, and Sec13).[10] GATOR1 possesses GTPase-activating protein (GAP) activity towards RagA/B and inhibits mTORC1 signaling.[10][11] GATOR2, in turn, inhibits GATOR1.[10]

-

Rag GTPases: Amino acid sufficiency, particularly the presence of leucine, leads to the dissociation of Sestrins from GATOR2, allowing GATOR2 to inhibit GATOR1. This relieves the inhibition on the Rag GTPases (RagA/B and RagC/D heterodimers).[10][11] Active Rag GTPases (GTP-bound RagA/B) recruit mTORC1 to the lysosomal surface.[11]

-

Rheb: At the lysosome, the small GTPase Rheb, activated by growth factor signaling through the PI3K-Akt-TSC2 pathway, directly binds to and activates the mTOR kinase domain.[5]

The Role of SAMTOR in Methionine Sensing

While not a BCAA, methionine availability is also sensed by the mTORC1 pathway through the protein SAMTOR. SAMTOR is an S-adenosylmethionine (SAM) sensor.[8][9][12] When SAM levels are low (indicating methionine scarcity), SAMTOR binds to and inhibits the GATOR1 complex, thereby suppressing mTORC1 activity.[11][12] The dissociation constant for SAM binding to SAMTOR is approximately 7 µM.[11]

Diagram: BCAA and Methionine Sensing by mTORC1

Caption: Simplified schematic of BCAA and methionine sensing pathways leading to mTORC1 activation.

Quantitative Data on BCAA-Mediated Signaling

The following tables summarize quantitative data from various studies on the effects of BCAAs on cellular signaling pathways.

| Parameter | Treatment | Cell/Tissue Type | Fold Change/Effect | Reference |

| S6K1 Phosphorylation (Thr389) | BCAA ingestion post-exercise | Human Skeletal Muscle | ~6-fold increase at 1h post-ingestion | [12] |

| S6K1 Phosphorylation (Thr389) | BCAA treatment in BDK-mKO mice | Mouse Skeletal Muscle | 3.8-fold increase | [13] |

| S6K1 Phosphorylation (Thr389) | BCAA treatment in control mice | Mouse Skeletal Muscle | 2.5-fold increase | [13] |

| p-mTOR (Ser2448) | BCAA (0.2-12 mmol/L) for 1h | Human PBMCs | Dose-dependent increase | [14] |

| p-Akt | BCAA (0.2-12 mmol/L) for 1h | Human PBMCs | Dose-dependent increase | [14] |

| mTOR Phosphorylation | 1.6 mmol/L Valine for 24h | Tumorigenic FTE cells | Increased phosphorylation | [15] |

| Myofibrillar Protein Synthesis | 5.6 g BCAA post-exercise | Human | 22% higher than placebo | [12] |

| Parameter | Value | Method | Reference |

| SAM Dissociation Constant (Kd) for SAMTOR | ~7 µM | Equilibrium binding assay | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study BCAA signaling.

Western Blot Analysis of mTORC1 Pathway Proteins

This protocol is used to detect the phosphorylation status and total protein levels of key components of the mTORC1 pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-phospho-mTOR, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with desired concentrations of BCAAs for the specified time.

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a protein assay.

-

-

Sample Preparation:

-

Mix equal amounts of protein with Laemmli sample buffer.

-

Boil samples for 5-10 minutes.

-

-

SDS-PAGE and Transfer:

-

Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

-

Quantify band intensities using densitometry software. Normalize phosphoprotein levels to total protein levels.

-

Diagram: Western Blot Workflow

Caption: A typical workflow for Western blot analysis of signaling proteins.

In Vitro mTORC1 Kinase Assay

This assay measures the kinase activity of immunoprecipitated mTORC1.[3][5]

Materials:

-

mTOR lysis buffer (containing 0.3% CHAPS) with protease and phosphatase inhibitors

-

Antibodies for immunoprecipitation (e.g., anti-mTOR or anti-Raptor)

-

Protein A/G agarose beads

-

mTOR kinase assay buffer

-

Recombinant Rheb-GTP (optional, for enhanced activity)[3][5]

-

Purified substrate (e.g., GST-4E-BP1)[3]

-

ATP

-

4x sample buffer

Procedure:

-

Immunoprecipitation of mTORC1:

-

Kinase Reaction:

-

Analysis:

-

Stop the reaction by adding 4x sample buffer and boiling.

-

Analyze the phosphorylation of the substrate by Western blotting.

-

Measurement of BCKDH Activity

The activity of the BCKDH complex can be determined spectrophotometrically by measuring the rate of NADH production.[16]

Materials:

-

Tissue homogenization buffer

-

Assay buffer (containing α-ketoisovalerate, CoA, NAD+, thiamine pyrophosphate, and MgCl2)[2]

-

Spectrophotometer

Procedure:

-

Tissue Homogenization:

-

Homogenize tissue samples in an appropriate buffer.

-

-

Spectrophotometric Assay:

-

Add the tissue homogenate to the assay buffer.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.[16]

-

The rate of NADH production is proportional to the BCKDH activity.

-

Conclusion

BCAAs are not merely building blocks for proteins but are integral components of a complex cellular signaling network. Their ability to modulate the mTORC1 pathway has profound implications for cellular metabolism, growth, and overall homeostasis. A thorough understanding of the molecular mechanisms underlying BCAA signaling is crucial for researchers and drug development professionals aiming to target these pathways in various disease contexts. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for furthering our knowledge in this dynamic field of research. Future investigations will likely uncover even more intricate layers of regulation and crosstalk between BCAA metabolism and other critical cellular processes.

References

- 1. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Downregulation of extramitochondrial BCKDH and its uncoupling from AMP deaminase in type 2 diabetic OLETF rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 4. Immunoprecipitation Procedure [sigmaaldrich.com]

- 5. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [en.bio-protocol.org]

- 6. Researchers Reveal Molecular Mechanism of S-adenosylmethionine Sensing by SAMTOR in mTORC1 Signaling----Chinese Academy of Sciences [english.cas.cn]

- 7. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 8. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. pnas.org [pnas.org]

- 11. xingulab.dana-farber.org [xingulab.dana-farber.org]

- 12. Branched-Chain Amino Acid Ingestion Stimulates Muscle Myofibrillar Protein Synthesis following Resistance Exercise in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Branched-Chain Amino Acid Catabolism Promotes Ovarian Cancer Cell Proliferation via Phosphorylation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Audience: Researchers, scientists, and drug development professionals.

An In-Depth Technical Guide on the Core Mechanisms of Branched-Chain Amino Acid Catabolism in Mammals

Abstract

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that play critical roles not only as substrates for protein synthesis but also as key regulators of various metabolic pathways. Their catabolism is a complex, multi-step process that is tightly regulated and compartmentalized across different tissues. Dysregulation of BCAA catabolism has been implicated in a range of metabolic disorders, including insulin resistance, type 2 diabetes, and cardiovascular disease, making the enzymes and pathways involved attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the core mechanisms of BCAA catabolism in mammals, detailing the key enzymatic steps, regulatory networks, and tissue-specific roles. It includes structured data on enzyme kinetics, detailed experimental protocols for key assays, and visual diagrams of the metabolic and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

The Core Pathway of BCAA Catabolism

The catabolism of all three BCAAs follows a common initial two-step pathway involving a reversible transamination and an irreversible oxidative decarboxylation, followed by divergent pathways for the resulting acyl-CoA esters.

Step 1: Reversible Transamination

The initial step is a reversible transamination catalyzed by the branched-chain aminotransferases (BCATs) to form branched-chain α-keto acids (BCKAs). There are two isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). BCAT1 is predominantly expressed in the brain, while BCAT2 is abundant in muscle, liver, and kidney.

-

Leucine + α-ketoglutarate ⇌ α-ketoisocaproate (KIC) + Glutamate

-

Isoleucine + α-ketoglutarate ⇌ α-keto-β-methylvalerate (KMV) + Glutamate

-

Valine + α-ketoglutarate ⇌ α-ketoisovalerate (KIV) + Glutamate

Step 2: Irreversible Oxidative Decarboxylation

The second and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex is structurally and functionally analogous to the pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes. The BCKDH complex converts the BCKAs into their respective branched-chain acyl-CoA derivatives:

-

KIC + NAD+ + CoA → Isovaleryl-CoA + NADH + H+ + CO2

-

KMV + NAD+ + CoA → α-methylbutyryl-CoA + NADH + H+ + CO2

-

KIV + NAD+ + CoA → Isobutyryl-CoA + NADH + H+ + CO2

The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle, which is controlled by the BCKDH kinase (BCKDK) and a phosphatase (PPM1K). Phosphorylation by BCKDK inactivates the complex, while dephosphorylation by PPM1K activates it.

Divergent Downstream Pathways

Following the formation of the branched-chain acyl-CoA esters, the catabolic pathways for leucine, isoleucine, and valine diverge, ultimately leading to the production of key metabolic intermediates:

-

Leucine catabolism yields acetyl-CoA and acetoacetate, and is therefore ketogenic.

-

Isoleucine catabolism yields acetyl-CoA and propionyl-CoA, making it both ketogenic and glucogenic.

-

Valine catabolism yields propionyl-CoA, which is exclusively glucogenic after its conversion to succinyl-CoA.

Visualization of the BCAA Catabolic Pathway

The following diagram illustrates the central steps in the catabolism of leucine, isoleucine, and valine.

Caption: The core enzymatic steps in the catabolism of BCAAs.

Regulation of BCAA Catabolism

The regulation of BCAA catabolism is intricate, involving allosteric regulation, post-translational modifications, and transcriptional control of the key enzymes. The BCKDH complex is the primary site of regulation.

Regulation of the BCKDH Complex

The activity of the BCKDH complex is acutely regulated by a phosphorylation-dephosphorylation cycle.

-

BCKDH Kinase (BCKDK): This kinase phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation. BCKDK is allosterically activated by a high ratio of NADH/NAD+ and acyl-CoA/CoASH, and is inhibited by KIC.

-

PPM1K (BCKDH Phosphatase): This phosphatase dephosphorylates and activates the BCKDH complex. PPM1K is activated by Ca2+.

Hormonal and Nutritional Regulation

-

Insulin: In the liver, insulin promotes the dephosphorylation and activation of the BCKDH complex, thereby stimulating BCAA catabolism.

-

Glucagon: Glucagon has an opposing effect to insulin in the liver, promoting the phosphorylation and inactivation of the BCKDH complex.

-

Dietary Protein: A high-protein diet leads to an increase in the expression of BCAA catabolic enzymes, particularly in the liver.

Visualization of BCKDH Regulation

The following diagram illustrates the key regulatory inputs controlling the activity of the BCKDH complex.

Caption: Regulation of the BCKDH complex by phosphorylation and allosteric effectors.

Quantitative Data on BCAA Catabolic Enzymes

The following table summarizes key kinetic parameters for the primary enzymes involved in BCAA catabolism.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Tissue |

| BCAT2 | Leucine | 800 - 1200 | 50 - 150 | Skeletal Muscle |

| Isoleucine | 900 - 1400 | 40 - 120 | Skeletal Muscle | |

| Valine | 1000 - 1600 | 45 - 130 | Skeletal Muscle | |

| BCKDH | KIC | 15 - 30 | 5 - 15 | Liver |

| KMV | 20 - 40 | 4 - 12 | Liver | |

| KIV | 25 - 50 | 4 - 10 | Liver | |

| BCKDK | ATP | 20 - 40 | 0.5 - 1.5 | Liver |

Note: These values are approximate and can vary depending on the specific experimental conditions, species, and purity of the enzyme preparation.

Detailed Experimental Protocols

Measurement of BCKDH Activity

This protocol describes a common method for assaying the activity of the BCKDH complex in mitochondrial extracts.

Principle: The activity of the BCKDH complex is determined by measuring the rate of NADH production spectrophotometrically at 340 nm, using a specific BCKA as the substrate.

Materials:

-

Mitochondrial isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Assay buffer (e.g., 30 mM potassium phosphate buffer, 5 mM MgCl2, 0.2 mM EDTA, 1 mM dithiothreitol, pH 7.5)

-

Substrates: KIC, KMV, or KIV (typically 100 µM)

-

Cofactors: 2.5 mM NAD+, 0.2 mM Coenzyme A, 0.5 mM thiamine pyrophosphate (TPP)

-

Mitochondrial protein extract

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

-

Determine the protein concentration of the mitochondrial extract using a standard method (e.g., Bradford assay).

-

Prepare the reaction mixture in a cuvette by adding the assay buffer, NAD+, CoA, and TPP.

-

Add the mitochondrial extract (e.g., 50-100 µg of protein) to the cuvette and incubate for 2-3 minutes at 37°C to allow for temperature equilibration.

-

Initiate the reaction by adding the BCKA substrate (e.g., KIC).

-

Immediately begin monitoring the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M-1cm-1).

-

Express the BCKDH activity as nmol of NADH produced per minute per mg of mitochondrial protein.

Workflow for BCKDH Activity Assay

Caption: A typical experimental workflow for measuring BCKDH enzyme activity.

Concluding Remarks

The catabolism of BCAAs is a fundamental metabolic process with significant implications for cellular energy homeostasis and signaling. The intricate regulation of the BCKDH complex underscores its central role as a metabolic gatekeeper. A thorough understanding of these pathways and their regulatory mechanisms is paramount for the development of novel therapeutic strategies targeting metabolic diseases. The data, protocols, and visualizations provided in this guide offer a foundational resource for researchers and clinicians working in this dynamic field. Further research into the tissue-specific regulation and the interplay of BCAA catabolism with other metabolic pathways will continue to illuminate new avenues for therapeutic intervention.

The Dawn of Discovery: A Technical History of Branched-Chain Amino Acids

For Immediate Release

A comprehensive technical guide detailing the discovery and history of the three proteinogenic branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth look at the foundational discoveries, early experimental protocols, and initial characterization of these essential amino acids that have become central to numerous fields of biomedical research.

The journey into the world of BCAAs began in the early 19th century, a period of burgeoning interest in the chemical composition of living matter. These early investigations, relying on rudimentary laboratory techniques, laid the groundwork for our modern understanding of protein structure and metabolism.

The Inaugural BCAA: Leucine

The first of the branched-chain amino acids to be identified was leucine . In 1819, the French chemist Joseph Louis Proust isolated a substance from fermented cheese which he named "oxide caséeux" (cheesy oxide).[1][2] A year later, in 1820, Henri Braconnot, another French chemist, independently isolated a white crystalline substance from the acid hydrolysis of muscle fibers and wool.[1][2] Observing its characteristic appearance, he named it leucine, derived from the Greek word "leukos," meaning white.[1] It wasn't until later that the scientific community recognized that Proust's "oxide caséeux" and Braconnot's leucine were, in fact, the same compound.

The Era of Protein Chemistry: Valine and Isoleucine

The turn of the 20th century marked a period of significant advancement in protein chemistry, largely driven by the pioneering work of the German chemist Hermann Emil Fischer. His systematic approach to the analysis of proteins led to the discovery of the final two BCAAs.

In 1901, while studying the hydrolysis products of casein, the primary protein in milk, Fischer isolated a new amino acid.[3] He named it valine , a nod to its structural similarity to valeric acid, which is found in the valerian plant.[3]

Just a few years later, in 1903, another German chemist, Felix Ehrlich, made the final BCAA discovery while investigating the composition of beet-sugar molasses. He identified an isomer of leucine, which he aptly named isoleucine .[4]

This chronological progression of discovery is summarized in the timeline below.

References

physiological functions of leucine, isoleucine, and valine

An In-depth Technical Guide on the Core Physiological Functions of Leucine, Isoleucine, and Valine

Introduction

The branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential amino acids, meaning they cannot be synthesized by the human body and must be obtained through diet.[1][2][3] Constituting approximately 35% of the essential amino acids in muscle proteins, their roles extend far beyond being simple building blocks for tissues.[2][4] BCAAs are critical regulators of a multitude of metabolic and signaling pathways that influence protein synthesis, glucose homeostasis, immune function, and neurotransmission.[2][5][6] This guide provides a detailed examination of the individual and collective , their metabolic pathways, and their implications in health and disease, with a focus on the underlying molecular mechanisms.

Leucine: The Anabolic Trigger

Leucine is arguably the most extensively studied BCAA, primarily for its potent ability to stimulate muscle protein synthesis (MPS) and its central role in cellular signaling.[7][8]

Regulation of Muscle Protein Synthesis and the mTORC1 Pathway

Leucine acts as a critical signaling molecule that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[2][4][8][9] The activation of mTORC1 by leucine initiates a signaling cascade that promotes the translation of specific mRNAs into protein.[10]

Key downstream effects of mTORC1 activation include:

-

Phosphorylation of S6 Kinase 1 (S6K1): Activated S6K1 enhances the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery.[11]

-

Phosphorylation of 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to release the eukaryotic initiation factor 4E (eIF4E).[1][10] This allows eIF4E to bind to the 5' cap of mRNA, a critical step for the initiation of translation.[10]

While BCAA supplementation can stimulate MPS after resistance exercise, the response is significantly greater when all essential amino acids (EAAs) are available, as a deficiency in other EAAs can become rate-limiting.[7][12] In fact, intravenous infusion of BCAAs alone in resting humans has been shown to decrease muscle protein synthesis, likely due to the reduced availability of other EAAs derived from protein breakdown.[13][14][15]

Role in Insulin Signaling and Glucose Homeostasis

Leucine also plays a complex role in glucose metabolism and insulin signaling. It can acutely stimulate insulin secretion from pancreatic β-cells by acting as both a metabolic fuel and an allosteric activator of glutamate dehydrogenase.[1] In skeletal muscle cells, while leucine alone may not affect glucose uptake, it has been shown to facilitate insulin-stimulated glucose uptake and AKT phosphorylation.[16][17][18] This facilitation appears to involve both mTORC1 and mTORC2.[16][17][18]

However, chronic high levels of leucine and the subsequent over-activation of the mTORC1/S6K1 pathway can induce insulin resistance.[11] Activated S6K1 can phosphorylate insulin receptor substrate-1 (IRS-1) at inhibitory serine sites, which impairs downstream insulin signaling.[4][11] This dual role highlights the importance of balanced BCAA levels for maintaining metabolic health.

Isoleucine: The Metabolic Regulator

Isoleucine has emerged as a significant regulator of glucose and energy metabolism, with functions distinct from leucine.

Glucose Uptake and Utilization

Studies in rats have demonstrated that oral administration of isoleucine, but not leucine, can significantly decrease plasma glucose concentrations.[19] This hypoglycemic effect is attributed to an increase in glucose uptake into skeletal muscle, a process that occurs independently of insulin secretion.[19][20][21] Isoleucine administration has been shown to increase muscle glucose uptake by as much as 71%.[20]

Regulation of Gluconeogenesis and Whole-Body Glucose Oxidation

Beyond stimulating muscle glucose uptake, isoleucine contributes to lower blood glucose levels by increasing whole-body glucose oxidation and suppressing hepatic gluconeogenesis (the production of glucose in the liver).[20][21][22] It has been shown to inhibit glucose production in isolated hepatocytes and decrease the mRNA levels of key gluconeogenic enzymes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[20]

Valine: The Immune and Tissue Support

Valine, while less studied than leucine for its direct signaling roles, is crucial for muscle metabolism, immune function, and tissue repair.[][24]

Immune System Support

Valine plays a vital role in the proper functioning of the immune system.[] It is necessary for the growth, proliferation, and function of immune cells, including white blood cells, and supports the production of antibodies.[6][] Studies have shown that L-valine can regulate the maturation and function of dendritic cells and enhance macrophage phagocytosis to help clear bacterial pathogens.[25] This makes adequate valine intake essential for maintaining the body's defense mechanisms.[]

Muscle Metabolism and Tissue Repair

Like the other BCAAs, valine is metabolized in muscle tissue for energy, particularly during exercise.[6] It is also important for tissue repair and wound healing, partly through its role in the production of collagen, a key component of connective tissues.[]

BCAA Metabolism Overview

The catabolism of all three BCAAs begins with two common enzymatic steps that occur primarily in skeletal muscle, as the liver lacks the first key enzyme.[26][27]

-

Reversible Transamination: The first step is the removal of the amino group by the enzyme branched-chain aminotransferase (BCAT), which transfers the amino group to α-ketoglutarate to form glutamate.[9][26] This produces the respective branched-chain α-keto acids (BCKAs): α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine.[26]

-

Irreversible Oxidative Decarboxylation: The BCKAs are then irreversibly catabolized by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[26][27] This is the rate-limiting step in BCAA catabolism.

After this common pathway, the metabolic fates of the resulting acyl-CoA derivatives diverge:

-

Leucine is strictly ketogenic, breaking down into acetyl-CoA and acetoacetate.[27]

-

Isoleucine is both ketogenic and glucogenic, yielding acetyl-CoA and succinyl-CoA.[27]

-

Valine is strictly glucogenic, ultimately being converted to succinyl-CoA, which can enter the citric acid cycle.[26]

BCAAs in Pathophysiological States

Alterations in BCAA metabolism are strongly associated with several disease states, including metabolic syndrome and cancer.

-

Diabetes and Insulin Resistance: Elevated circulating levels of BCAAs are a well-established biomarker for insulin resistance and are predictive of future development of type 2 diabetes.[5] While the BCAAs themselves may have beneficial effects on glucose metabolism, it is thought that impaired BCAA catabolism, often occurring in the context of a high-fat diet or obesity, leads to their accumulation and contributes to metabolic dysfunction.[5]

-

Cancer: The role of BCAAs in cancer is complex and context-dependent.[5][28] Rapidly proliferating tumor cells have a high demand for amino acids, and many cancers exhibit significant alterations in BCAA metabolism.[5][28] Some tumors upregulate the enzymes for BCAA catabolism to use them as fuel and as a source of nitrogen for synthesizing other amino acids like glutamine.[28] Conversely, some cancers suppress BCAA catabolism to maintain high intracellular leucine levels, which chronically activates the oncogenic mTORC1 signaling pathway.[9]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the physiological effects of BCAAs.

Table 1: Effects of Isoleucine on Glucose Metabolism in Fasted Rats

| Parameter | Control Group | Isoleucine Group | Percentage Change | Reference |

| Plasma Glucose (mmol/L) | 6.2 ± 0.2 | 5.0 ± 0.2 | ↓ 19.4% | [20] |

| Muscle Glucose Uptake (μmol/g/h) | 1.4 ± 0.2 | 2.4 ± 0.3 | ↑ 71.4% | [20] |

| Whole Body Glucose Oxidation (dpm/h) | 1.8 x 10⁶ ± 0.1 | 2.1 x 10⁶ ± 0.1 | ↑ 19.0% | [20] |

Table 2: Effect of BCAA and Protein Supplementation on Muscle Protein Synthesis (MPS) Post-Exercise

| Supplement | MPS Rate (%/hour) | Key Finding | Reference |

| Placebo | ~0.05 | Baseline MPS post-exercise. | [12] |

| 5.6g BCAA | ~0.061 | 22% higher MPS than placebo. | [12] |

| 25g Whey Protein (~5.5g BCAAs) | ~0.11 | Significantly higher MPS than BCAAs alone. | [12] |

| 6.25g Whey + 5g BCAAs | Not specified | MPS comparable to 25g of whey protein. | [15] |

Experimental Protocols

Protocol for Measuring Insulin-Independent Glucose Uptake in Rat Skeletal Muscle

This protocol is based on methodologies used to assess the effects of amino acid administration on glucose metabolism in vivo.[19][20]

-

Animal Preparation: Male Sprague-Dawley rats are fasted overnight (12-16 hours) to ensure a baseline metabolic state.

-

Catheterization: Anesthesia is induced (e.g., with sodium pentobarbital), and catheters are inserted into the jugular vein (for infusions) and carotid artery (for blood sampling).

-

Amino Acid Administration: A bolus of L-isoleucine (e.g., 0.45 g/kg body weight) or saline (control) is administered orally or via the jugular vein catheter.

-

Tracer Infusion: At a specified time post-administration (e.g., 45 minutes), a bolus of radio-labeled 2-deoxyglucose (e.g., 2-[1,2-³H]-deoxyglucose, 2-[³H]DG) is infused via the jugular vein. 2-[³H]DG is a glucose analog that is taken up by cells but not fully metabolized, allowing it to accumulate and serve as a marker for glucose uptake.

-

Blood Sampling: Arterial blood samples are collected at timed intervals (e.g., 1, 3, 5, 10, 15, 20 minutes) post-tracer infusion to determine the plasma 2-[³H]DG disappearance curve and plasma glucose concentration.

-

Tissue Collection: At the end of the experimental period (e.g., 60 minutes post-administration), rats are euthanized, and skeletal muscles (e.g., gastrocnemius, soleus) are rapidly excised, frozen in liquid nitrogen, and stored at -80°C.

-

Sample Analysis:

-

Plasma samples are analyzed for glucose concentration (glucose oxidase method) and radioactivity (liquid scintillation counting).

-

Muscle samples are homogenized, and the phosphorylated 2-[³H]DG-6-phosphate is separated from free 2-[³H]DG using ion-exchange chromatography.

-

-

Calculation of Glucose Uptake: The rate of glucose uptake into the muscle is calculated using the plasma 2-[³H]DG disappearance curve, the terminal plasma glucose concentration, and the accumulation of 2-[³H]DG-6-phosphate in the muscle tissue, according to the glucose metabolic index calculation.

Protocol for Quantifying BCAA Concentrations in Plasma

This protocol describes a common enzymatic spectrophotometric assay for measuring total BCAA levels.[29]

-

Principle: The assay measures the amount of NADH generated from the oxidative deamination of BCAAs by the enzyme leucine dehydrogenase. The production of NADH is proportional to the BCAA concentration and can be measured by the increase in absorbance at 340 nm.

-

Reagent Preparation:

-

Reaction Buffer: Prepare a buffer solution (e.g., 0.1 M Tris-HCl, pH 8.5).

-

NAD+ Solution: Dissolve NAD+ in the reaction buffer to a final concentration of ~20 mM.

-

Leucine Dehydrogenase: Prepare a solution of leucine dehydrogenase from Bacillus species in the reaction buffer.

-

Standard Curve: Prepare a series of leucine standards (e.g., 0, 100, 200, 400, 800, 1000, 2000 µM) in deionized water.

-

-

Sample Preparation:

-

Collect blood samples into heparinized tubes and centrifuge to separate plasma.

-

Deproteinize the plasma samples by adding perchloric acid, followed by centrifugation to pellet the precipitated proteins. Neutralize the supernatant with potassium hydroxide.

-

-

Assay Procedure:

-

Pipette samples (standards and deproteinized plasma) into a 96-well microplate.

-

Add the reaction buffer and NAD+ solution to each well.

-

Take an initial absorbance reading at 340 nm (A_initial).

-

Initiate the reaction by adding the leucine dehydrogenase solution to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Take a final absorbance reading at 340 nm (A_final).

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA = A_final - A_initial) for each standard and sample.

-

Plot the ΔA for the standards against their known concentrations to generate a standard curve.

-

Determine the BCAA concentration in the unknown samples by interpolating their ΔA values on the standard curve.

-

References

- 1. Leucine metabolism in regulation of insulin secretion from pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 4. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Complex Role of Branched Chain Amino Acids in Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valine: benefits, recommendations, risks and food sources | Petite Carrot [petitecarrot.com]

- 7. tandfonline.com [tandfonline.com]

- 8. advancedmolecularlabs.com [advancedmolecularlabs.com]

- 9. Malignant manipulaTORs of metabolism: suppressing BCAA catabolism to enhance mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Khan Academy [khanacademy.org]

- 11. wjgnet.com [wjgnet.com]

- 12. Isolated branched-chain amino acid intake and muscle protein synthesis in humans: a biochemical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Branched-chain amino acids and muscle protein synthesis in humans: myth or reality? | springermedizin.de [springermedizin.de]

- 15. Branched-chain amino acids and muscle protein synthesis in humans: myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Leucine facilitates the insulin-stimulated glucose uptake and insulin signaling in skeletal muscle cells: involving mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. Isoleucine, a blood glucose-lowering amino acid, increases glucose uptake in rat skeletal muscle in the absence of increases in AMP-activated protein kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hypoglycemic effect of isoleucine involves increased muscle glucose uptake and whole body glucose oxidation and decreased hepatic gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. journals.physiology.org [journals.physiology.org]

- 24. Why L-Valine is so important to your health [ahb-global.com]

- 25. Exogenous l-Valine Promotes Phagocytosis to Kill Multidrug-Resistant Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Genetic Regulation of Branched-Chain Amino Acid (BCAA) Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that serve as crucial substrates for protein synthesis and as signaling molecules in key metabolic pathways.[1][2] Unlike other amino acids, the initial catabolism of BCAAs occurs predominantly in extrahepatic tissues, primarily skeletal muscle.[3][4] Dysregulation of BCAA metabolism is increasingly implicated in a range of pathologies, including metabolic disorders like obesity, insulin resistance, and type 2 diabetes (T2DM), as well as in certain cancers and cardiovascular diseases.[1][5][6][7] Consequently, a profound understanding of the intricate genetic and molecular mechanisms governing BCAA homeostasis is paramount for developing novel therapeutic strategies.

This technical guide provides a comprehensive overview of the core enzymatic steps, the multi-layered regulatory networks—from direct enzymatic control to transcriptional and signaling cascades—and the key experimental methodologies used to investigate BCAA metabolism.

The Core BCAA Catabolic Pathway

The catabolism of all three BCAAs shares two initial enzymatic steps that are the primary sites of regulation.

Step 1: Reversible Transamination The first step is a reversible transamination catalyzed by branched-chain aminotransferases (BCATs), which transfer the amino group from a BCAA to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate.[2][4][8] There are two main isoforms: the cytosolic BCAT1 and the mitochondrial BCAT2, with BCAT2 being dominant in skeletal muscle.[4] This reaction is a key metabolic junction, linking amino acid metabolism with the tricarboxylic acid (TCA) cycle.

-

Leucine → α-Ketoisocaproate (KIC)

-

Isoleucine → α-Keto-β-methylvalerate (KMV)

-

Valine → α-Ketoisovalerate (KIV)

Step 2: Irreversible Oxidative Decarboxylation The second, rate-limiting step is the irreversible oxidative decarboxylation of BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5][8][9] This multi-enzyme complex converts the BCKAs into their respective acyl-CoA derivatives, which then enter distinct downstream pathways, ultimately feeding into the TCA cycle for energy production or serving as precursors for gluconeogenesis and lipogenesis.[8][9]

-

KIC → Isovaleryl-CoA

-

KMV → α-Methylbutyryl-CoA

-

KIV → Isobutyryl-CoA

Regulation of BCAA Catabolism

The regulation of BCAA metabolism is a multi-tiered process involving direct enzymatic control, transcriptional regulation of key genes, and modulation by major signaling pathways.

Enzymatic Regulation: The BCKDH Complex

The primary control point of BCAA catabolism is the BCKDH complex, whose activity is tightly regulated by a phosphorylation/dephosphorylation cycle.[5]

-

Inactivation: The BCKDH kinase (BCKDK) phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.[5][10] This slows the catabolic rate of BCAAs.

-

Activation: The BCKDH phosphatase (PPM1K, also known as PP2Cm) dephosphorylates and activates the BCKDH complex, promoting BCAA breakdown.[3][9]

This dynamic regulation allows for rapid adaptation to the body's metabolic state, such as fasting or exercise, where BCAA catabolism is needed for energy.[5]

Transcriptional Regulation

The expression of genes encoding BCAA catabolic enzymes is controlled by several key transcription factors that respond to hormonal and nutritional signals.

-

Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α): A master regulator of mitochondrial biogenesis and energy metabolism, PGC-1α positively regulates the expression of BCAT2 and BCKDH subunit genes (BCKDHA, BCKDHB).[8][9][11][12] Overexpression of PGC-1α in muscle cells increases BCAA catabolism.[8]

-

Krüppel-like factor 15 (KLF15): Activated by glucocorticoids during fasting, KLF15 is a key transcriptional activator of BCAT2, BCKDH, and PPM1K genes.[3][9][11][13] Ablation of KLF15 in mice leads to reduced expression of these genes and impaired cardiac function.[8]

-

Peroxisome Proliferator-Activated Receptors (PPARs): This family of nuclear receptors, particularly PPAR-α, positively regulates the expression of BCKDHA and BCKDHB.[9][11]

-

Estrogen-Related Receptor α (ERRα): Recent studies have identified ERRα as a crucial regulator of the BCAA gene set in human skeletal muscle, acting downstream of PGC-1α.[14]

Signaling Pathway Integration

BCAA metabolism is deeply intertwined with major cellular signaling networks that govern growth, proliferation, and energy homeostasis.

mTORC1 Signaling: The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central kinase that senses nutrient availability, particularly amino acids. Leucine is a potent activator of mTORC1.[1][2][15] This activation promotes protein synthesis by phosphorylating downstream targets like S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8][16] Conversely, mTORC1 activation can lead to a negative feedback loop that causes insulin resistance by promoting inhibitory phosphorylation of Insulin Receptor Substrate 1 (IRS-1).[1]

Insulin and Glucagon Signaling: Hormonal control is critical for managing BCAA flux.

-

Insulin: Following a meal, high insulin levels promote BCAA uptake into muscle and stimulate protein synthesis via the mTORC1 pathway.[5] Insulin also suppresses BCAA catabolism, partly by inhibiting the expression of catabolic enzymes.[5][17] In states of insulin resistance, this suppression is impaired, contributing to elevated circulating BCAA levels.[18]

-

Glucagon: During fasting, glucagon signaling can promote BCAA catabolism to support gluconeogenesis. The interplay between insulin and glucagon is crucial for maintaining BCAA homeostasis between fed and fasted states.[17][19]

Quantitative Data on BCAA Regulation

The following tables summarize quantitative findings from studies investigating the regulation of BCAA metabolism under various experimental conditions.

Table 1: Changes in BCAA Catabolic Gene and Protein Expression

| Condition | Tissue | Gene/Protein | Fold Change / % Change | Reference |

|---|---|---|---|---|

| KLF15 Ablation (mice) | Heart | BCAT2, BCKDHα, BCKDHβ mRNA | ↓ 50-75% | [8] |

| KLF15 Ablation (mice) | Heart | BCAT2, BCKDHα, BCKDHβ Protein | ↓ ~50% | [8] |

| PGC-1α Overexpression (mice) | Skeletal Muscle | BCAT2 Protein | ↑ 1.25-fold | [8] |

| PGC-1α Overexpression (C2C12) | Myotubes | BCAT2 mRNA | ↑ 40% | [8] |

| Type 2 Diabetes (human) | Skeletal Muscle | BCAT2, BCKDH subunits mRNA | ↓ (Significantly decreased) | [12][14] |

| High-Fructose Diet (rats) | Skeletal Muscle | BCKDH, ACAD mRNA | ↓ (Significantly decreased) |[6] |

Table 2: Changes in BCAA and Metabolite Concentrations

| Condition | Sample | Metabolite | Observation | Reference |

|---|---|---|---|---|

| Obesity / T2DM (human) | Plasma | BCAAs, BCKAs | ↑ (Consistently elevated) | [7][14][20] |

| Insulin Resistance (human) | Plasma | BCAAs | ↑ (Associated with IR) | [13][18] |

| OGTT in NGT individuals | Plasma | BCKAs | ↓ 37-56% | [14] |

| OGTT in T2DM individuals | Plasma | BCKAs | No significant change |[14] |

Experimental Protocols

Investigating the complex regulation of BCAA metabolism requires a multi-faceted experimental approach. Below are detailed protocols for key techniques.

Gene Expression Analysis via qPCR

This protocol outlines the steps to quantify the mRNA levels of BCAA catabolic genes.

Experimental Workflow:

Methodology:

-

Sample Preparation: Collect tissue samples (e.g., 10-20 mg of skeletal muscle or liver) or cells and immediately snap-freeze in liquid nitrogen. Store at -80°C.

-

RNA Extraction: Homogenize the sample in a lysis buffer (e.g., TRIzol or buffer from a commercial kit like Qiagen RNeasy). Purify total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity via gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., BCAT2, BCKDHA, PPM1K) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).

-

Example Primer Sequences (Human):

-

BCAT2 Fwd: 5'-AGTTGGCAGAGGCTATGTGG-3'

-

BCAT2 Rev: 5'-TCCACCACCCTGTTGTTGTA-3'

-

GAPDH Fwd: 5'-GGAGCGAGATCCCTCCAAAAT-3'

-

GAPDH Rev: 5'-GGCTGTTGTCATACTTCTCATGG-3'

-

-

Run the reaction on a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the gene of interest to the reference gene.[21]

Protein Expression and Phosphorylation Analysis via Western Blot

This protocol is used to determine the total protein levels of BCAA enzymes and the phosphorylation status of key regulatory proteins like BCKDH.

Methodology:

-

Protein Extraction: Homogenize frozen tissue or cell pellets in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[22] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[22]

-

SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[22] Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[22][23]

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1-2 hours at room temperature to prevent non-specific antibody binding.[22]

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BCKDH E1α, anti-phospho-BCKDH E1α (Ser293), anti-BCAT2) overnight at 4°C.

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.[23] Visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.

Metabolite Quantification via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying BCAAs and their related metabolites (BCKAs, acylcarnitines) in biological samples.[5]

Methodology:

-

Sample Preparation:

-

Plasma/Serum: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol) containing internal standards (stable isotope-labeled versions of the analytes). Vortex and centrifuge to pellet the protein.

-

Tissues: Homogenize snap-frozen tissue in a cold solvent mixture. Centrifuge and collect the supernatant.

-

-

Derivatization (for BCKAs): BCKAs are often derivatized (e.g., with o-phenylenediamine) to improve their chromatographic separation and ionization efficiency.

-

LC Separation: Inject the prepared sample extract onto a liquid chromatography system. Separate the metabolites using a suitable column (e.g., a reverse-phase C18 or HILIC column) and a gradient of mobile phases (e.g., water and acetonitrile with formic acid).

-

MS/MS Detection:

-

The eluent from the LC is introduced into a tandem mass spectrometer.

-

Metabolites are ionized (typically via electrospray ionization - ESI).

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored for high selectivity and sensitivity.

-

-

Data Analysis: Construct calibration curves using standards of known concentrations. Quantify the concentration of each metabolite in the samples by comparing its peak area ratio relative to the internal standard against the calibration curve.[24]

Conclusion

The genetic regulation of BCAA metabolism is a complex and highly integrated system crucial for metabolic health. The core catabolic pathway is tightly controlled at the enzymatic level, primarily through the phosphorylation of the BCKDH complex, and at the transcriptional level by a network of factors including PGC-1α, KLF15, and ERRα. These regulatory circuits are modulated by overarching signaling pathways like mTORC1 and insulin, which integrate nutritional and hormonal cues to balance BCAA utilization for protein synthesis versus energy production. Given the strong association between dysregulated BCAA metabolism and major metabolic diseases, the enzymes, transcription factors, and signaling proteins in this network represent promising targets for therapeutic intervention. The experimental protocols detailed herein provide a robust framework for researchers to further unravel these intricate regulatory mechanisms and explore new avenues for drug development.

References

- 1. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Malignant manipulaTORs of metabolism: suppressing BCAA catabolism to enhance mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 6. A metabolomics-based analysis of the metabolic pathways associated with the regulation of branched-chain amino acids in rats fed a high-fructose diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Emerging Role of Branched-Chain Amino Acids in Insulin Resistance and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Branched-chain amino acid metabolism is regulated by ERRα in primary human myotubes and is further impaired by glucose loading in type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Branched Chain Amino Acids: Beyond Nutrition Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diabetes and branched-chain amino acids: What is the link? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. Elevated BCAA catabolism reverses the effect of branched-chain ketoacids on glucose transport in mTORC1-dependent manner in L6 myotubes | Journal of Nutritional Science | Cambridge Core [cambridge.org]

- 21. Long-Term Effects of Dietary Protein and Branched-Chain Amino Acids on Metabolism and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Branched-Chain Amino Acid Supplementation Alters the Abundance of Mechanistic Target of Rapamycin and Insulin Signaling Proteins in Subcutaneous Adipose Explants from Lactating Holstein Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. Branched Chain Amino Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

The Impact of Branched-Chain Amino Acids (BCAAs) on Gut Microbiota Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential nutrients recognized for their fundamental role in protein synthesis and metabolic signaling. Emerging evidence highlights a complex and bidirectional relationship between BCAAs and the gut microbiota, positioning this axis as a critical modulator of host physiology. This technical guide provides an in-depth examination of the interplay between dietary and circulating BCAAs and the composition and function of the intestinal microbial ecosystem. We will explore the dual role of the gut microbiota in both synthesizing and catabolizing BCAAs, the subsequent impact on microbial diversity and community structure, and the underlying molecular mechanisms, with a particular focus on the mammalian target of rapamycin (mTOR) signaling pathway and the maintenance of gut barrier integrity. This guide synthesizes quantitative data from key studies, details relevant experimental protocols for investigating the BCAA-microbiota axis, and presents critical signaling and experimental workflows through standardized diagrams. The insights provided are intended to support researchers and drug development professionals in exploring this axis for therapeutic interventions in metabolic and inflammatory diseases.

Introduction to BCAAs and the Gut Microbiota

Branched-chain amino acids (BCAAs) are a group of three essential amino acids—leucine, isoleucine, and valine—that must be obtained from dietary sources.[1] They are unique among amino acids for being primarily metabolized in skeletal muscle rather than the liver. Beyond their canonical role as substrates for protein synthesis, BCAAs act as potent signaling molecules that regulate cell growth, metabolism, and immune function.[2][3]

The human gut is home to a dense and diverse microbial community, the gut microbiota, which co-exists in a symbiotic relationship with the host.[4] This intricate ecosystem plays a pivotal role in digesting dietary components, producing essential vitamins, defending against pathogens, and modulating the host's immune system.[5] Alterations in the composition and function of the gut microbiota, termed dysbiosis, are increasingly associated with a range of non-communicable diseases, including obesity, type 2 diabetes (T2D), and metabolic-associated fatty liver disease (MAFLD).[1][6]

Recent research has illuminated a significant crosstalk between BCAAs and the gut microbiota.[5] The gut microbiome can both produce and degrade BCAAs, thereby influencing host BCAA homeostasis.[1][4] Conversely, dietary BCAA intake can modulate the composition of the gut microbiota.[7] This bidirectional relationship suggests that the BCAA-microbiota axis is a key node in regulating host metabolic health, making it a compelling target for scientific investigation and therapeutic development.

BCAA Metabolism: Host and Microbiota Contributions

The concentration of BCAAs in systemic circulation is determined by a dynamic interplay between dietary intake, host metabolism, and microbial activity.

Host BCAA Metabolism

In mammals, the initial and rate-limiting step of BCAA catabolism involves two sequential enzymatic reactions. First, the reversible transamination of BCAAs to their respective branched-chain α-keto acids (BCKAs) is catalyzed by branched-chain aminotransferases (BCATs).[8] Subsequently, the irreversible oxidative decarboxylation of BCKAs is carried out by the branched-chain ketoacid dehydrogenase (BCKDH) complex.[8] The activity of the BCKDH complex is tightly regulated and its dysregulation is a key factor in conditions associated with elevated circulating BCAAs.[9]

Microbial BCAA Metabolism

Unlike their mammalian host, numerous gut bacteria possess the genetic machinery for de novo synthesis of BCAAs.[1][10] This microbial production can contribute to the overall BCAA pool available to the host. Furthermore, many gut bacteria, particularly from the Clostridia and Bacteroides genera, actively ferment BCAAs.[1] This process generates branched-chain fatty acids (BCFAs) such as isovalerate, isobutyrate, and 2-methylbutyrate, which serve as markers for microbial BCAA catabolism and can act as signaling molecules themselves.[1][11] Therefore, the gut microbiota is a significant, yet often overlooked, regulator of host BCAA levels and metabolism.

Impact of BCAAs on Gut Microbiota Composition and Diversity

Dietary modulation of BCAAs, either through supplementation or restriction, can induce significant shifts in the gut microbial landscape. The outcomes are often context-dependent, varying with the host's underlying diet (e.g., high-fat vs. normal chow) and metabolic status.

Effects on Microbial Diversity

BCAA intervention can alter both the richness (alpha diversity) and the overall community structure (beta diversity) of the gut microbiota. In studies using high-fat diet (HFD)-fed mice, BCAA supplementation has been shown to counteract gut dysbiosis by significantly increasing microbial alpha diversity (Observed OTUs, ACE, and Chao1 indices).[12] This suggests that in the context of a metabolically challenging diet, BCAAs may help restore a more robust and diverse microbial ecosystem. Conversely, other studies in different models have reported no significant effect of BCAA supplementation on alpha diversity, highlighting the context-dependency of these effects.[13] Beta diversity analyses consistently show that BCAA supplementation can significantly alter the overall gut microbiota composition, causing it to cluster separately from both normal diet and HFD control groups.[12][14]

Quantitative Changes in Microbial Taxa

The influence of BCAAs extends to specific microbial taxa, from the phylum to the genus level. High-protein diets, which are naturally rich in BCAAs, are associated with an increase in the abundance of Bacteroides and a decrease in Firmicutes.[1] The effects of direct BCAA supplementation or restriction are summarized in the tables below.

Table 1: Impact of BCAA Supplementation on Gut Microbiota Composition

| Study Context | Model | Phylum/Genus | Direction of Change | Citation(s) |

|---|---|---|---|---|

| High-Fat Diet (HFD) | C57BL/6J Mice | Gordonibacter | Increase | [12] |

| High-Fat Diet (HFD) | C57BL/6J Mice | Bacteroides | Increase | [12] |

| High-Fat Diet (HFD) | C57BL/6J Mice | Parabacteroides | Increase | [12] |

| High-Fat Diet (HFD) | ApoE-/- Mice | Probiotic Bacteria | Increase | [14] |

| High-Fat Diet (HFD) | ApoE-/- Mice | Harmful Bacteria | Decrease |[14] |

Table 2: Impact of BCAA Restriction on Gut Microbiota Composition

| Study Context | Model | Phylum/Genus | Direction of Change | Citation(s) |

|---|---|---|---|---|

| High-Fat Diet (HFD) | Mice | Firmicutes/Bacteroidetes Ratio | Decrease | [15] |

| High-Fat Diet (HFD) | Mice | Lactococcus | Decrease | [15] |

| High-Fat Diet (HFD) | Mice | Oscillibacter | Decrease |[15] |

Bacteria Linked to BCAA Synthesis and Insulin Resistance

Specific bacterial species have been identified as key players in mediating the effects of BCAAs on host metabolism. Notably, the presence and BCAA synthesis potential of Prevotella copri and Bacteroides vulgatus have been positively correlated with host insulin resistance and elevated circulating BCAA levels.[10][16] Conversely, bacteria known to take up BCAAs, such as Faecalibacterium prausnitzii and Butyrivibrio crossotus, are associated with lower circulating BCAAs and improved insulin sensitivity in humans.[10]

Key Mechanisms and Signaling Pathways

BCAAs exert their influence on the host and its microbiome through several key molecular pathways, most notably by modulating gut barrier function and activating mTOR signaling.

Modulation of Gut Barrier Function

The intestinal barrier is a critical interface that prevents the translocation of harmful substances and microbes from the gut lumen into the bloodstream.[2][17] BCAAs play a crucial role in maintaining this barrier.[17] They have been shown to enhance the production and assembly of tight junction proteins, such as occludin and claudin, which are essential for sealing the space between intestinal epithelial cells.[2] This effect is partly mediated through the activation of the mTOR signaling pathway, which stimulates the synthesis of these key proteins.[2] By strengthening the gut barrier, BCAAs can reduce gut permeability, thereby mitigating inflammation and improving overall gut health.[2][18]

Caption: BCAA-mediated enhancement of gut barrier integrity.

mTOR Signaling Pathway

The mammalian (or mechanistic) target of rapamycin (mTOR) is a central kinase that acts as a nutrient sensor, integrating signals from amino acids, growth factors, and cellular energy status.[1] Leucine, in particular, is a potent activator of the mTOR complex 1 (mTORC1).[1][3] Upon activation, mTORC1 phosphorylates its downstream targets, p70S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to promote protein synthesis, cell growth, and proliferation while inhibiting autophagy.[1] This pathway is fundamental to the anabolic effects of BCAAs, including muscle growth and the synthesis of intestinal proteins. However, chronic overactivation of mTORC1 by persistently high BCAA levels has been linked to the development of insulin resistance.[1]

Caption: Simplified BCAA-mTORC1 signaling pathway.

Experimental Protocols for Studying the BCAA-Microbiota Axis

Investigating the complex interactions between BCAAs and gut microbiota requires robust and standardized methodologies. The following protocols are synthesized from common practices in the field.

Animal Study Design

-

Animal Model: 8-week-old male C57BL/6J mice are commonly used for metabolic studies. ApoE-deficient (ApoE-/-) mice are used for atherosclerosis research.[14]

-

Acclimatization: House animals for at least one week under controlled conditions (12-h light/dark cycle, 22-24°C) with ad libitum access to water and a standard chow diet.

-

Dietary Intervention:

-

Control Group (ND): Normal diet.

-

Disease Model Group (HFD): High-fat diet (e.g., 45-60% kcal from fat).

-

Intervention Group (HFD+BCAA): HFD supplemented with BCAAs (e.g., 1.5%-2% w/w or administered via drinking water).[12]

-

Intervention Group (ND+BCAA): Normal diet supplemented with BCAAs to control for effects independent of HFD.

-

-

Duration: Typically 12-16 weeks to induce metabolic changes.

-

Monitoring: Monitor body weight, food intake, and water consumption weekly.

Sample Collection and Processing

-

Fecal Samples: Collect fresh fecal pellets from individual mice at baseline and at the end of the study. Immediately snap-freeze in liquid nitrogen and store at -80°C until DNA extraction.[19][20]

-

Blood Samples: Collect blood via cardiac puncture or tail vein at the end of the study. Separate serum or plasma and store at -80°C for BCAA and inflammatory marker analysis.

-

Tissue Samples: Harvest liver, adipose tissue, and intestinal sections for histological and molecular analysis. Store at -80°C or fix in formalin.

16S rRNA Gene Sequencing and Analysis

This method is used to profile the taxonomic composition of the gut microbiota.[21]

-

DNA Extraction: Extract microbial genomic DNA from ~200 mg of frozen fecal material using a commercially available kit (e.g., QIAamp PowerFecal Pro DNA Kit) according to the manufacturer's instructions. Assess DNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and fluorometer (e.g., Qubit).

-

PCR Amplification: Amplify a hypervariable region of the 16S rRNA gene (commonly the V3-V4 region) using universal primers with attached Illumina sequencing adapters.[20][22]

-

Library Preparation and Sequencing: Purify the PCR products, quantify them, and pool them in equimolar ratios. Perform paired-end sequencing (e.g., 2x250 bp or 2x300 bp) on an Illumina MiSeq or NovaSeq platform.[20]

-

Bioinformatics Pipeline:

-

Quality Control: Trim raw sequencing reads to remove adapters and low-quality bases using tools like Trimmomatic or Cutadapt.

-

Denoising/Clustering: Process quality-filtered reads using a pipeline like DADA2 (to infer Amplicon Sequence Variants - ASVs) or QIIME 2 (to cluster reads into Operational Taxonomic Units - OTUs).[21]

-

Taxonomic Assignment: Assign taxonomy to ASVs/OTUs by aligning them against a reference database such as SILVA or Greengenes.

-

Diversity Analysis: Calculate alpha diversity metrics (e.g., Shannon, Simpson, Chao1) and beta diversity metrics (e.g., Bray-Curtis, UniFrac) to compare samples.

-

Statistical Analysis: Use statistical tests (e.g., PERMANOVA, ANOSIM) to assess significant differences in microbial communities between experimental groups.

-

Caption: Workflow for 16S rRNA gene sequencing analysis.

Metabolomic Analysis

-

Sample Preparation: For serum or plasma, perform protein precipitation with a solvent like methanol or acetonitrile. For fecal samples, perform homogenization and extraction.

-

Technique: Use targeted Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for accurate quantification of BCAAs and BCFAs.[12][23]

-

Data Analysis: Quantify metabolite concentrations by comparing them to a standard curve of known concentrations.

Implications for Research and Drug Development

The intricate relationship between BCAAs and the gut microbiota presents both challenges and opportunities for therapeutic innovation.

-

Biomarkers of Disease: High circulating levels of BCAAs are consistently associated with insulin resistance, obesity, and T2D.[1][11] The gut microbiota composition, particularly the abundance of BCAA-producing or -consuming bacteria, may serve as a more nuanced biomarker for metabolic disease risk.[10][24]

-

Therapeutic Contradictions: A significant paradox exists in the field. While chronically elevated BCAAs are linked to negative metabolic outcomes, acute BCAA supplementation can sometimes improve conditions like MAFLD, reduce inflammation, and enhance gut barrier function, especially in the context of an HFD.[12][14] This suggests that the effects are highly dependent on the host's metabolic state, the composition of the background diet, and the specific BCAA formulation.

-

Targeting the Microbiome: Modulating the gut microbiota to alter BCAA metabolism is a promising therapeutic strategy. This could be achieved through:

-

Probiotics: Administering specific bacterial strains known to consume BCAAs (e.g., Bifidobacterium pseudolongum) or produce beneficial BCFAs (e.g., Parabacteroides merdae).[25]

-

Prebiotics: Using dietary fibers to promote the growth of beneficial bacteria that favorably modulate amino acid metabolism.

-

Dietary Interventions: Formulating medical foods with a restricted or modified BCAA profile to reshape the gut microbiota and improve metabolic health.[15]

-

-

Drug Development: Small molecules that target bacterial enzymes involved in BCAA synthesis or degradation could offer a novel approach to precisely control BCAA levels in the gut and systemically.

Conclusion

The interaction between branched-chain amino acids and the gut microbiota is a dynamic and multifaceted process with profound implications for host health. The microbiome serves as a critical hub, both responding to and actively regulating host BCAA homeostasis. BCAA supplementation or restriction can significantly alter microbial diversity and composition, with effects that are highly context-dependent. These changes are linked to host physiological outcomes through mechanisms including the modulation of gut barrier integrity and the activation of key metabolic signaling pathways like mTOR.

While elevated circulating BCAAs are established markers of metabolic disease, the role of dietary BCAA intervention remains complex, with studies reporting both beneficial and detrimental effects. This highlights the need for further research to dissect the specific roles of individual microbial species, their BCAA-related metabolic byproducts, and the influence of the host's genetic and dietary background. For professionals in research and drug development, targeting the BCAA-microbiota axis offers a promising frontier for developing novel diagnostics and therapeutics to combat metabolic and inflammatory disorders. A deeper understanding of this intricate relationship will be paramount to translating these findings into effective clinical strategies.

References

- 1. Gut Microbiota as the Link between Elevated BCAA Serum Levels and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. casadesante.com [casadesante.com]

- 3. researchgate.net [researchgate.net]

- 4. Gut Microbiota as the Link between Elevated BCAA Serum Levels and Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Reddit - The heart of the internet [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Impaired branched-chain amino acid (BCAA) catabolism during adipocyte differentiation decreases glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. annualreviews.org [annualreviews.org]

- 11. researchgate.net [researchgate.net]

- 12. Oral administration of branched-chain amino acids ameliorates high-fat diet-induced metabolic-associated fatty liver disease via gut microbiota-associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Oral Administration of Branched-Chain Amino Acids Attenuates Atherosclerosis by Inhibiting the Inflammatory Response and Regulating the Gut Microbiota in ApoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dietary Branched-Chain Amino Acids Restriction in High-Fat Diet-Induced Obese Mice: Effects on Metabolic Homeostasis, Adipose Inflammation, and Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Regulation of intestinal health by branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The effect of branched-chain amino acid-enriched parenteral nutrition on gut permeability. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 19. youtube.com [youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | 16S rRNA Gene Sequencing for Deciphering the Colorectal Cancer Gut Microbiome: Current Protocols and Workflows [frontiersin.org]

- 23. Role of gut microbiota-derived branched-chain amino acids in the pathogenesis of Parkinson's disease: An animal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Gut Microbiota as the Link between Elevated BCAA Serum Levels and Insulin Resistance [mdpi.com]

- 25. Gut microbiota metabolism of branched-chain amino acids and their metabolites can improve the physiological function of aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to BCAA Signaling Through the mTOR Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary